Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a 2-fluorophenoxy substituent at the C4 position and a methyl ester group at the C2 position. The stereochemistry (2S,4S) is critical for its interactions with biological targets, and the fluorine atom on the phenoxy group may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .
Properties
Molecular Formula |
C12H14FNO3 |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8-,10-/m0/s1 |
InChI Key |
YGSRMXVYSVSFBR-WPRPVWTQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2F |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from L-Proline Derivatives
L-Proline serves as a common precursor due to its inherent (S)-configuration at C2. Key steps include:
- Hydroxylation at C4 : Selective oxidation of L-proline derivatives introduces the C4 hydroxyl group. For example, hydroxylation using NaIO$$4$$/RuCl$$3$$ yields cis-4-hydroxy-L-proline.
- Protection-Deprotection Strategy : Boc (tert-butyloxycarbonyl) protection of the amine prevents undesired side reactions during subsequent steps.
Asymmetric Catalytic Hydrogenation
For non-natural stereochemistry, asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Rh-DuPhos) achieves enantiomeric excess >95%. Substrates such as γ-keto esters are hydrogenated to form the (2S,4S) configuration directly.
Introduction of the 2-Fluorophenoxy Group
The 2-fluorophenoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction:
Nucleophilic Aromatic Substitution
Mitsunobu Reaction
- Conditions : DIAD (diisopropyl azodicarboxylate) and PPh$$_3$$ facilitate ether formation between 2-fluorophenol and a C4 alcohol on the pyrrolidine ring.
- Advantages : Preserves stereochemistry; yields >85%.
Esterification of the Carboxylic Acid
The methyl ester is introduced via:
Fischer Esterification
- Reagents : Methanol and H$$2$$SO$$4$$ under reflux.
- Limitations : Requires acid-stable intermediates; yields 70–80%.
Steglich Esterification
- Reagents : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
- Efficiency : Yields >90% with minimal racemization.
Key Synthetic Routes and Comparative Data
Optimization Challenges and Solutions
- Racemization During Etherification : Minimized by using Mitsunobu conditions instead of SN2 reactions.
- Low Solubility of Intermediates : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Purification Difficulties : Chromatography on silica gel with ethyl acetate/hexane gradients resolves diastereomers.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles can be used under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Biological Activity
Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₄FNO₃
- Molecular Weight : 239.24 g/mol
- CAS Number : 1135225-98-7
This compound has been investigated for its potential as a c-Met inhibitor , a target implicated in various cancers. The c-Met pathway is crucial for tumor growth and metastasis. Inhibiting this pathway can lead to reduced tumor cell proliferation and increased apoptosis.
Antitumor Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit promising antitumor activity. For instance, a related study reported that compounds with a similar structure displayed moderate to excellent activity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) .
Case Studies
-
In Vitro Studies :
- A study evaluating the biological activities of 4-(2-fluorophenoxy) derivatives found that certain compounds had IC50 values in the nanomolar range against c-Met kinase, indicating potent inhibitory effects .
- Another investigation into structurally related compounds demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, highlighting the potential therapeutic applications of these derivatives .
- In Vivo Studies :
Summary of Biological Activities
| Compound Name | Target | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| This compound | c-Met | TBD | A549, H460, HT-29 |
| Related Compound A | c-Met | 1.42 | H460 |
| Related Compound B | c-Met | TBD | MKN-45 |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Ortho-substituted phenyl ring | Enhances antitumor activity |
| N-unsubstituted imidazolone linker | Favorable for potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
